Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate
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Overview
Description
Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is a chemical compound with a complex structure that includes a benzimidazole core substituted with a trifluoromethoxyphenyl group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate typically involves the reaction of 4-(Trifluoromethoxy)aniline with a suitable benzimidazole precursor under specific conditions. The reaction often requires the use of a catalyst and a solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the benzimidazole ring .
Scientific Research Applications
Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics
Mechanism of Action
The mechanism of action of Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate: Another compound with a trifluoromethyl group and a carboxylate ester, but with a pyrazole core instead of benzimidazole.
Ethyl 4-methyl-2-[4-(trifluoromethyl)-phenyl]thiazole-5-carboxylate: A thiazole-based compound with similar substituents.
Uniqueness
Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is unique due to its specific combination of functional groups and the benzimidazole core. This structure provides distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H11F3N2O3 |
---|---|
Molecular Weight |
336.26 g/mol |
IUPAC Name |
methyl 7-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C16H11F3N2O3/c1-23-15(22)10-6-12(14-13(7-10)20-8-21-14)9-2-4-11(5-3-9)24-16(17,18)19/h2-8H,1H3,(H,20,21) |
InChI Key |
VAHAENXEXOVPJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)NC=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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